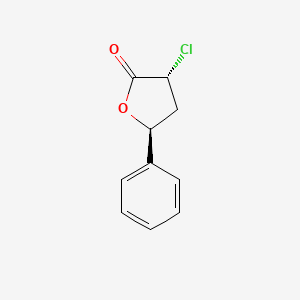

trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one

Description

trans-3-Chlorodihydro-5-phenylfuran-2(3H)-one is a bicyclic lactone featuring a chlorine atom at the trans-configuration on the dihydrofuran ring and a phenyl substituent at the 5-position. Its molecular formula is C₁₀H₉ClO₂ (molecular weight: 196.63 g/mol). Key physical properties include a density of 1.28 g/cm³, a boiling point of 368.9°C, and a refractive index of 1.564 .

Properties

CAS No. |

72406-99-6 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

(3R,5S)-3-chloro-5-phenyloxolan-2-one |

InChI |

InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |

InChI Key |

PPTAMHXAGMBIQQ-BDAKNGLRSA-N |

Isomeric SMILES |

C1[C@H](OC(=O)[C@@H]1Cl)C2=CC=CC=C2 |

Canonical SMILES |

C1C(OC(=O)C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Analogues

(a) cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one

- Molecular Formula : C₁₀H₉ClO₂ (identical to trans-isomer)

- Key Differences :

- Applications : Used in asymmetric synthesis due to its rigid cis-conformation.

(b) cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one

- Molecular Formula : C₁₁H₁₁ClO₂

- Key Differences: Additional methyl group at C3 increases steric hindrance, reducing nucleophilic substitution rates. Lower solubility in polar solvents compared to non-methylated analogues .

Substituent Variations on the Furanone Core

(a) 5-(4-Bromophenyl)-4-ethyldihydrofuran-2(3H)-one (cis)

- Molecular Formula : C₁₂H₁₃BrO₂

- Key Differences :

(b) 5-(3-Fluorophenyl)-3-acetyldihydrofuran-2(3H)-one

Alkyl-Substituted Analogues

(a) 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one

- Molecular Formula : C₁₂H₂₂O₂

- Key Differences :

(b) dihydro-5-[2-(4-methyl-3-cyclohexen-1-yl)propyl]furan-2(3H)-one

Halogenated Derivatives

(a) 3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one

- Molecular Formula : C₁₀H₁₆Cl₂O₂

- Key Differences: Dichloro substitution at C3 increases electrophilicity, favoring elimination reactions. Hexyl chain enhances solubility in non-polar solvents .

(b) 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones

- Molecular Formula : Variable (e.g., C₁₀H₈ClN₂O)

- Key Differences: Pyridazinone core replaces the furanone ring, altering hydrogen-bonding capacity. Broader pharmacological applications due to nitrogen heteroatoms .

Comparative Data Table

Research Findings and Trends

- Stereochemical Impact : trans-Isomers generally exhibit higher thermal stability, while cis-Isomers are preferred in stereoselective catalysis .

- Substituent Effects : Halogens (Cl, Br) enhance reactivity for cross-coupling, whereas alkyl chains improve bioavailability .

- Emerging Applications : Fluorinated derivatives are gaining traction in PET imaging and CNS drug development due to enhanced blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.